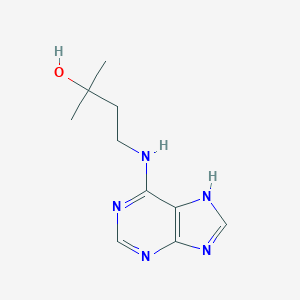
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1H-purin-6-ylamino)-2-butanol typically involves the condensation of adenine derivatives with isopentenyl pyrophosphate. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that can produce the compound in large quantities. These methods are advantageous due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .
Scientific Research Applications
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is essential in plant biology research, particularly in studies related to cell growth and differentiation.
Medicine: Research has shown potential therapeutic applications, including its role in wound healing and skin care.
Industry: It is used in the agricultural industry to enhance plant growth and productivity.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1H-purin-6-ylamino)-2-butanol involves its interaction with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and cellular processes, ultimately promoting cell division and growth .
Comparison with Similar Compounds
Similar Compounds
DL-Dihydrozeatin: Another cytokinin with similar biological activities.
trans-Zeatin: A closely related compound with comparable functions.
6-Benzylaminopurine: A synthetic cytokinin used in plant tissue culture.
Uniqueness
Its natural occurrence and effectiveness in promoting cell division make it a valuable compound in both research and industry .
Properties
CAS No. |
16412-36-5 |
|---|---|
Molecular Formula |
C10H15N5O |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-methyl-4-(7H-purin-6-ylamino)butan-2-ol |
InChI |
InChI=1S/C10H15N5O/c1-10(2,16)3-4-11-8-7-9(13-5-12-7)15-6-14-8/h5-6,16H,3-4H2,1-2H3,(H2,11,12,13,14,15) |
InChI Key |
BYBQVYKESCJUMW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCNC1=NC=NC2=C1NC=N2)O |
Canonical SMILES |
CC(C)(CCNC1=NC=NC2=C1NC=N2)O |
| 16412-36-5 | |
Synonyms |
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


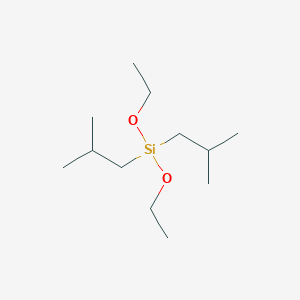
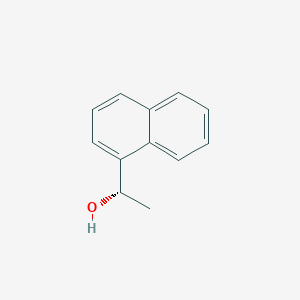
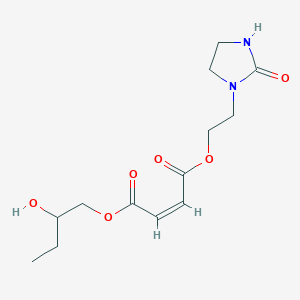
![3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid](/img/structure/B98222.png)

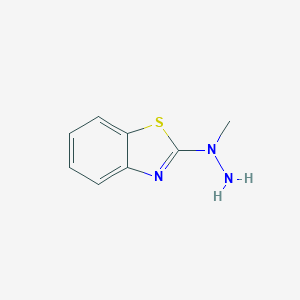
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
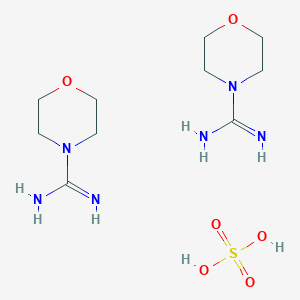
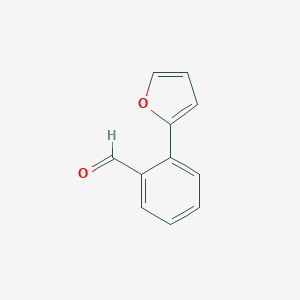
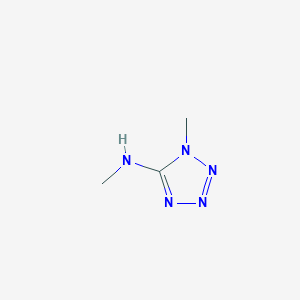
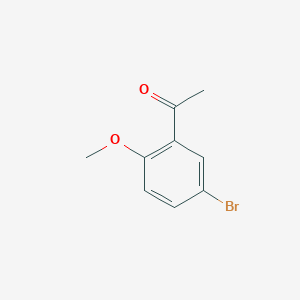
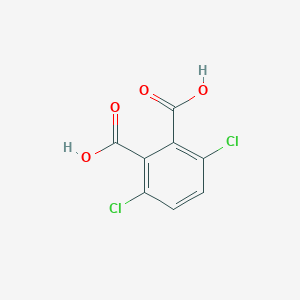
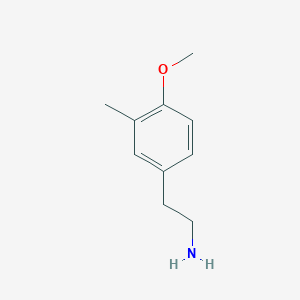
![N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B98240.png)
